molecular formula C10H16O B13698127 7,7-Dimethyl-4-methylenebicyclo[4.1.0]heptan-3-ol

7,7-Dimethyl-4-methylenebicyclo[4.1.0]heptan-3-ol

Cat. No.: B13698127
M. Wt: 152.23 g/mol
InChI Key: BKSIPWIAFSUQKX-UHFFFAOYSA-N
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Description

7,7-Dimethyl-4-methylenebicyclo[4.1.0]heptan-3-ol: is a bicyclic organic compound with the molecular formula C10H16O . It is characterized by a unique structure that includes a bicyclo[4.1.0]heptane ring system with a methylene group at the 4-position and two methyl groups at the 7-position. This compound is also known by its IUPAC name, (E)-3(10)-Caren-4-ol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethyl-4-methylenebicyclo[4.1.0]heptan-3-ol typically involves the cyclization of suitable precursors under specific conditions. One common method includes the cyclization of 7,7-dimethyl-3-methylenebicyclo[4.1.0]heptane using a strong acid catalyst . The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high yield.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to maintain optimal reaction conditions. The use of advanced purification techniques such as distillation and chromatography ensures the final product’s purity .

Chemical Reactions Analysis

Types of Reactions: 7,7-Dimethyl-4-methylenebicyclo[4.1.0]heptan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., alkyl halides).

Major Products Formed:

Scientific Research Applications

Chemistry: 7,7-Dimethyl-4-methylenebicyclo[4.1.0]heptan-3-ol is used as an intermediate in organic synthesis. Its unique structure makes it valuable for the synthesis of complex organic molecules and natural products .

Biology and Medicine: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is also investigated for its potential use in drug development .

Industry: In the industrial sector, this compound is used in the production of fragrances and flavors due to its pleasant aroma. It is also used as a building block for the synthesis of various fine chemicals .

Mechanism of Action

The mechanism of action of 7,7-Dimethyl-4-methylenebicyclo[4.1.0]heptan-3-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death. The anti-inflammatory effects are believed to result from the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 7,7-Dimethyl-4-methylenebicyclo[4.1.0]heptan-3-ol is unique due to the presence of the methylene group at the 4-position, which significantly influences its chemical reactivity and biological activity. This structural feature makes it more versatile in synthetic applications and potentially more effective in biological contexts .

Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

7,7-dimethyl-4-methylidenebicyclo[4.1.0]heptan-3-ol

InChI

InChI=1S/C10H16O/c1-6-4-7-8(5-9(6)11)10(7,2)3/h7-9,11H,1,4-5H2,2-3H3

InChI Key

BKSIPWIAFSUQKX-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C1CC(=C)C(C2)O)C

Origin of Product

United States

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